Due to its reactive double bond (C=C), 1-decene serves as a valuable building block for synthesizing complex organic molecules. Researchers utilize it in creating polymers, surfactants, and other functional materials through various reactions like metathesis and polymerization [].
The presence of the double bond in 1-decene makes it a suitable substrate for studying organic reaction mechanisms. By observing its behavior in different reactions, scientists can gain insights into reaction pathways and develop new synthetic methods [].
-decene plays a role in polymer research, particularly in the development of new types of plastics. It can be used as a co-monomer in polymerization reactions, leading to polymers with specific properties like elasticity or thermal stability.
Certain derivatives of 1-decene exhibit liquid crystal properties. Researchers utilize these materials in investigating liquid crystal behavior and developing novel applications in displays and optoelectronic devices.
While the exact mechanism remains under investigation, 1-decene might function as a ligand in some catalytic reactions. It's believed to act as an electron donor, facilitating desired chemical transformations by supplying electrons to the reaction center [].
Although less common, 1-decene has potential applications in biomedical research. Studies suggest its possible use in drug delivery systems or as a starting material for synthesizing biocompatible materials [].
1-Decene is a linear alkene with the molecular formula and a molecular weight of approximately 140.3 g/mol. It is characterized by a double bond between the first and second carbon atoms in its chain, making it an unsaturated hydrocarbon. The compound appears as a colorless liquid with a pleasant odor and is known for its low freezing point of -66 °C and boiling point of approximately 170.6 °C . 1-Decene is insoluble in water but soluble in organic solvents, which makes it useful in various industrial applications.
1-Decene can be synthesized through several methods:
1-Decene is utilized in various applications:
Research on interaction studies involving 1-decene primarily focuses on its reactivity with other chemicals. For instance, it has been shown to react with hydroxyl radicals in the atmosphere, which influences its environmental fate . Additionally, studies have indicated that it may interact with various biological systems, though detailed mechanisms remain under investigation.
Several compounds share structural similarities with 1-decene. Here are some notable examples:
Compound | Molecular Formula | Characteristics |
---|---|---|
Hexadecane | Saturated hydrocarbon; higher boiling point; used as a standard in chromatography. | |
Octadecene | Unsaturated hydrocarbon; used in polymer production. | |
Nonadecene | Longer chain alkene; less common but used in specialty applications. | |
Propylene | Smaller alkene; widely used as a feedstock for polypropylene production. |
Uniqueness of 1-Decene:
Industrial-scale production of 1-decene primarily relies on ethylene oligomerization processes using sophisticated catalytic systems [1] [2]. The current commercial processes employ three main technological approaches: the Ziegler Process developed by Chevron Phillips Chemical, the Modified Ziegler Process utilized by INEOS Oligomers, and the Shell Higher Olefins Process [2] [3].
The Chevron Phillips route utilizes a single-stage system for alpha-olefin production but exhibits limited flexibility in product distribution [2]. In contrast, the Modified Ziegler process employs two separate reaction steps, providing enhanced flexibility in product distribution at the expense of increased process complexity [2]. The Shell Higher Olefins Process represents the most sophisticated and flexible approach regarding product distribution control, though it requires the most complex operational parameters [2].
1-Decene is obtained exclusively through full-range alpha-olefin distribution during ethylene oligomerization, making on-purpose production processes economically unfeasible compared to dedicated methods for 1-hexene or 1-octene [2] [4] [3]. The oligomerization products consist of even-numbered carbon chains ranging from C4 to C30+, with 1-decene extraction requiring subsequent separation processes [2].
Industrial oligomerization typically operates under elevated temperatures ranging from 80-120°C and pressures of 0.8-1.4 MPa, achieving conversion rates exceeding 50% by weight for 1-decene synthesis [5]. The resulting oligomers demonstrate kinematic viscosities at 40°C ranging from 6.0-25 mm²/s with viscosity indices between 160-262 [5].
Ziegler-Natta catalyst systems constitute the cornerstone of industrial α-olefin production, incorporating transition metal compounds (Group IV metals including titanium, zirconium, and hafnium) combined with organoaluminum co-catalysts [6] [7] [8]. The fundamental catalytic systems include titanium tetrachloride combined with triethylaluminum (TiCl₄ + Et₃Al) and titanium trichloride paired with diethylaluminum chloride (TiCl₃ + AlEt₂Cl) [6] [7].
The polymerization mechanism follows a coordination-insertion pathway, where ethylene molecules coordinate to vacant sites on the transition metal center, followed by migratory insertion into the growing polymer chain [8]. This process occurs predominantly through primary (1,2) regioselectivity, with the unsubstituted alkene carbon forming bonds with the metal center [8].
Group 4 metallocene catalysts demonstrate exceptional performance in α-olefin oligomerization, particularly when activated with methylaluminoxane systems [9]. These catalysts contain single-type active sites that produce oligomers with uniform microstructures and narrow molecular weight distributions, contrasting with the broad multimodal distributions typical of heterogeneous Ziegler-Natta systems [8] [9].
Kinetic studies reveal that ethylene polymerization activities using cyclopentadienyl titanium complexes range from 2,200 to 10,000 kg-polyethylene per mole titanium per hour per atmosphere, with molecular weights reaching 49.34 × 10⁴ g/mol and polydispersity indices between 1.8-4.92 [8]. The optimization of aluminum-to-metal ratios and reaction conditions significantly influences both catalytic activity and product selectivity [8].
Chromium-based catalysts represent a specialized class of oligomerization systems particularly effective for selective ethylene trimerization and tetramerization processes [10] [11] [12] [13]. These catalysts utilize tridentate ligand frameworks, including phosphinoamidine (P,N), aminophosphine (P,N), and bis(phosphino)amine (P,N,N) coordinating structures [10] [11] [12].
The selectivity of chromium catalysts depends critically on the electronic and steric properties of the supporting ligands [10] [12]. Complexes bearing electron-withdrawing substituents such as F₂CHCH₂ groups promote nonselective ethylene oligomerization, while electron-donating groups like Me₂CHCH₂ and Me₂CHCH₂CH₂ enhance selective trimerization and tetramerization pathways [10].
Optimized chromium catalyst systems achieve remarkable performance metrics, including catalytic activities reaching 307 kg per gram chromium per hour with trimerization selectivities exceeding 92.6% [13]. The formation of 1-hexene selectivity can reach 76.4% with simultaneous 1-octene production of 10.3% under controlled conditions [10]. These systems operate effectively at temperatures of 45°C and pressures of 45 bar with aluminum-to-chromium molar ratios of 600 [10].
The mechanistic pathway involves the formation of metallacycloheptane intermediates, with selectivity-determining β-hydrogen transfer transitions states controlling the distribution between desired α-olefin products and undesired cyclic byproducts [12]. Computational studies indicate that steric effects in transition-state structures with coordinated ethylene represent the primary selectivity-controlling factors [12].
Coordination chain transfer polymerization represents an advanced methodology for controlling molecular weight distribution in 1-decene oligomerization processes [14]. This technique employs titanium-based diamine bis(phenolate) catalysts in combination with diethylzinc as a chain transfer agent [14].
The catalyst system [Ti{2,2′-(OC₆H₂-4,6-tBu₂)₂NHMePhMeNH}Cl₂] demonstrates exceptional efficiency in facilitating rapid and reversible chain transfer between active transition metal propagating centers and zinc-based transfer agents [14]. This approach enables precise molecular weight regulation while significantly reducing catalyst consumption compared to conventional oligomerization methods [14].
The coordination chain transfer polymerization process achieves 1-decene oligomerization with viscosity indices ranging from 131.7 to 159.7 and pour points below -48°C, producing polyalphaolefin products comparable to commercial PAO4 and PAO6 specifications [14]. The technique successfully bypasses β-hydrogen termination pathways, yielding oligomer chains without unsaturated bonds [14].
Density functional theory calculations reveal that the chain transfer mechanism involves direct coordination of diethylzinc to the active titanium center, followed by alkyl group exchange and regeneration of the active polymerization site [14]. The linear relationship between diethylzinc content and resulting oligomer tacticity provides additional control over final product properties [14].
Laboratory-scale synthesis of 1-decene from epoxydecane represents a specialized approach utilizing deoxygenation methodologies [15] [16]. The process typically involves initial epoxidation of 1-decene using supported gold catalysts, followed by subsequent reduction or elimination reactions to regenerate the α-olefin structure [15] [16].
The epoxidation step employs 1% gold supported on silica or titanium dioxide carriers in the presence of oxygen as the primary oxidant and azobisisobutyronitrile as a radical initiator [15]. Reaction conditions typically require temperatures of 90°C with continuous stirring for 24 hours, achieving epoxide selectivities ranging from 17-34% [15].
For the reverse synthetic approach, epoxydecane undergoes ring-opening reactions catalyzed by Lewis acid systems or thermal cracking processes [17] [18]. Thermal cracking of 1-decene at temperatures above 600°C over quartz sand demonstrates significant conversion rates, reaching 56.6% at 750°C [17]. The cracking mechanism predominantly follows carbenium ion pathways rather than free radical mechanisms, with catalytic conversion percentages exceeding 99% over H-ZSM-5 catalysts [17] [18].
Alternative laboratory methods include hydroformylation processes using rhodium catalysts in aqueous biphasic systems, achieving chemoselectivities exceeding 99% toward linear aldehyde products with regioselectivities up to 31 [19]. These processes operate continuously for over 200 hours with rhodium leaching below 0.59% [19].
Flammable;Health Hazard;Environmental Hazard